4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine

Overview

Description

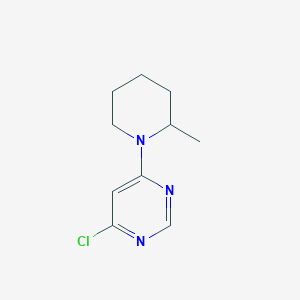

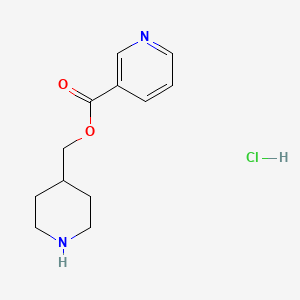

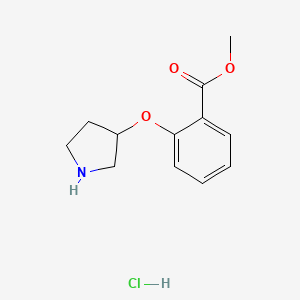

4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is a chemical compound with the molecular formula C15H12N4 . It is a heterocyclic compound of the pyrimidine family.

Synthesis Analysis

A series of 4, 6-substituted di- (phenyl) pyrimidin-2-amine were synthesized by reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide . In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular weight of this compound is 248.28 . The molecular structure of this compound has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra .Physical And Chemical Properties Analysis

This compound is a white to off-white or brown solid . Its molecular weight is 248.28 .Scientific Research Applications

Antibacterial and Antioxidant Activities

- A study synthesizing derivatives of pyrimidine, including compounds similar to 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine, found that these compounds exhibited mild to moderate antibacterial and antioxidant activities. This suggests potential applications in combating bacterial infections and oxidative stress-related conditions (Maheswaran et al., 2012).

Anti-Tumor Applications

- Another compound closely related to this compound was identified as an important intermediate in antitumor drugs, particularly in small molecular inhibitors targeting cancer. This indicates potential applications in cancer therapy (Gan et al., 2021).

Antifungal Properties

- Derivatives of this compound demonstrated significant antifungal effects against specific fungi, highlighting their potential in antifungal treatments and applications (Jafar et al., 2017).

Insecticidal and Antimicrobial Potential

- A study involving the synthesis of pyrimidine-linked compounds revealed insecticidal and antimicrobial potential, suggesting applications in pest control and antimicrobial therapies (Deohate & Palaspagar, 2020).

Anti-Inflammatory and Pain Management

- Research into 2-aminopyrimidine-containing ligands, related to this compound, showed promising results in anti-inflammatory and pain management applications. These compounds were effective in vitro and in animal models, suggesting potential for therapeutic use (Altenbach et al., 2008).

Crystal Structure and DFT Studies

- Detailed crystal structure and density functional theory (DFT) studies of pyrimidine derivatives, including compounds like this compound, have been conducted. These studies contribute to understanding the molecular structure and properties, which is crucial for developing pharmaceutical applications (Murugavel et al., 2014).

Chemotherapeutic Agents for Leukaemia

- Lanso Aminopyrimidines, structurally related to this compound, have been synthesized and evaluated for their anticancer activities, particularly against leukemia. They demonstrated remarkable growth inhibition, indicating their potential as chemotherapeutic agents (Pandya et al., 2020).

Cholinesterase and Aβ-Aggregation Inhibitors

- A class of 2,4-disubstituted pyrimidine derivatives, related to this compound, showed dual activity as cholinesterase inhibitors and amyloid-β aggregation inhibitors, indicating their potential in treating Alzheimer's Disease (Mohamed et al., 2011).

Synthesis and Antimicrobial Activity

- Various derivatives of pyrimidine, structurally akin to this compound, have been synthesized and demonstrated significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Mechanism of Action

Target of Action

It is known that 2-aminopyrimidine derivatives, which include this compound, have been widely used as a drug-like scaffold . They show versatile biological and pharmacological activities , including enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) .

Mode of Action

Similar compounds have been found to inhibit various kinases , suggesting that this compound may interact with its targets by binding to the active site of these enzymes and preventing their normal function.

Biochemical Pathways

Given its potential inhibitory effects on various kinases , it can be inferred that this compound may affect multiple signaling pathways within the cell, leading to downstream effects such as altered cell growth and proliferation.

Result of Action

Based on the known activities of similar compounds , it can be inferred that this compound may have potential antifungal , pesticidal , and kinase inhibitory activities.

properties

IUPAC Name |

4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-15-17-9-8-14(19-15)12-6-7-13(18-10-12)11-4-2-1-3-5-11/h1-10H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAEUXTBUAPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695032 | |

| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1048004-08-5 | |

| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)

![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)

![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)

![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)